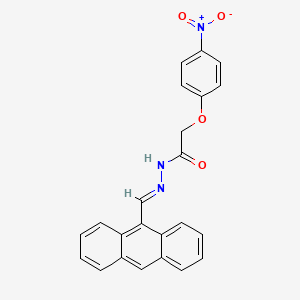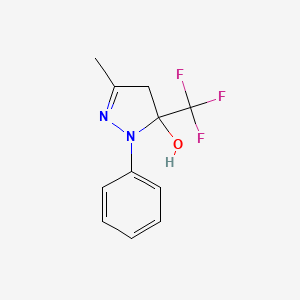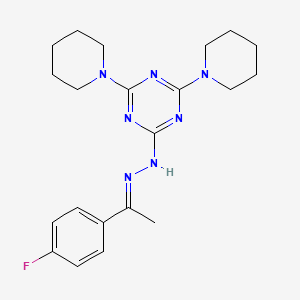![molecular formula C11H13N5O4S B3861931 ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3861931.png)
ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate
描述
Ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate, commonly known as ETC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. ETC is a carbamate derivative that is synthesized through a multistep process involving the reaction of various reagents.
作用机制
The mechanism of action of ETC is not fully understood. However, it has been suggested that ETC inhibits the activity of various enzymes and proteins by binding to their active sites. ETC has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. It has also been found to inhibit the activity of Hsp90, a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
ETC has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. ETC has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, ETC has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of various diseases.
实验室实验的优点和局限性
ETC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. ETC is also stable under various conditions, making it suitable for long-term storage. However, ETC has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in aqueous solutions. Additionally, ETC has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
ETC has several potential future directions for research. It can be used as a tool to study the mechanism of action of various enzymes and proteins. Additionally, ETC can be modified to improve its solubility and reduce its cytotoxicity. ETC can also be used in combination with other compounds to enhance its antitumor activity. Further research can also be conducted to explore the potential applications of ETC in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, ETC is a synthetic compound that has shown significant potential for scientific research applications. It can be easily synthesized through a multistep process and has been found to exhibit antifungal, antibacterial, and antitumor activities. ETC has been used as a tool to study the mechanism of action of various enzymes and proteins. Additionally, ETC has several biochemical and physiological effects and has advantages and limitations for lab experiments. Future research can be conducted to explore the potential applications of ETC in various fields of research.
科学研究应用
ETC has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. ETC has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ETC has been used as a tool to study the mechanism of action of various enzymes and proteins.
属性
IUPAC Name |
ethyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4S/c1-2-20-11(17)14-9-3-5-10(6-4-9)21(18,19)15-16-7-12-13-8-16/h3-8,15H,2H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJKCPIOUKNTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3861849.png)
![methyl 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3861860.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3861868.png)

![ethyl 2-(4-acetyl-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861879.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3861890.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B3861895.png)

![ethyl 4-imino-2-[(3-phenylpropyl)thio]-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B3861925.png)
![4-bromobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861938.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3861951.png)
![ethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861971.png)

